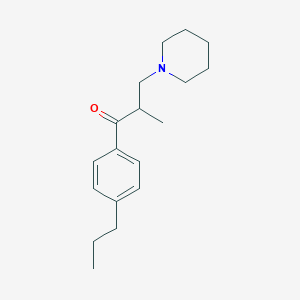
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- is an organic compound that belongs to the class of ketones. It features a piperidine ring, a propylphenyl group, and a methyl group attached to the propanone backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Propylphenyl Group: This step involves the alkylation of a phenyl ring with a propyl group using reagents such as propyl bromide in the presence of a base.
Formation of the Ketone Backbone: The final step involves the formation of the propanone backbone through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as high-pressure hydrogenation for the piperidine ring formation and continuous flow reactors for the Friedel-Crafts acylation, to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding secondary alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the ketone group may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-phenyl-: Lacks the propyl group on the phenyl ring.
1-Propanone, 2-methyl-3-(1-pyrrolidinyl)-1-(4-propylphenyl)-: Contains a pyrrolidine ring instead of a piperidine ring.
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-methylphenyl)-: Has a methyl group instead of a propyl group on the phenyl ring.
Uniqueness
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- is unique due to the presence of the propyl group on the phenyl ring and the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
64840-91-1 |
|---|---|
Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-methyl-3-piperidin-1-yl-1-(4-propylphenyl)propan-1-one |
InChI |
InChI=1S/C18H27NO/c1-3-7-16-8-10-17(11-9-16)18(20)15(2)14-19-12-5-4-6-13-19/h8-11,15H,3-7,12-14H2,1-2H3 |
InChI Key |
CQWKBCFFMYVYGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


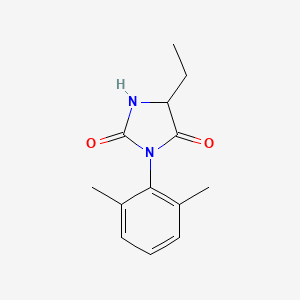
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
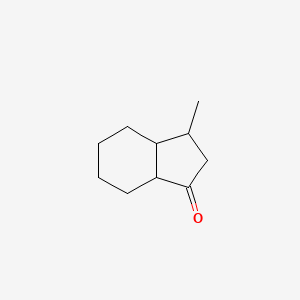
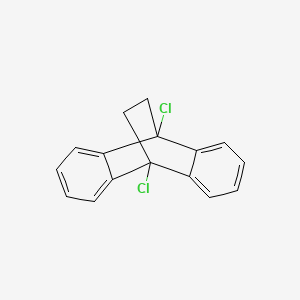
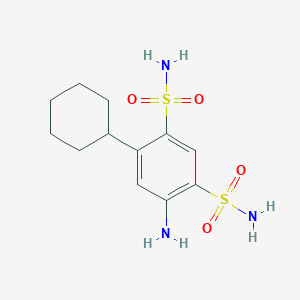
![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)
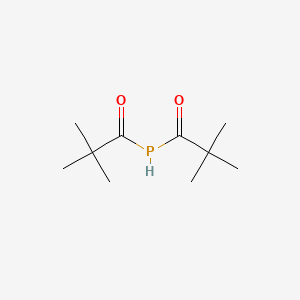
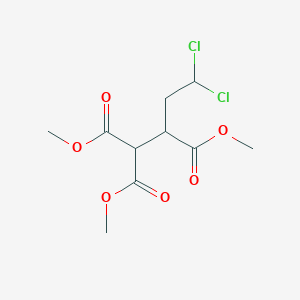
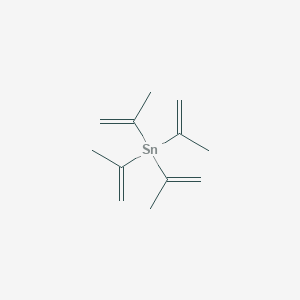
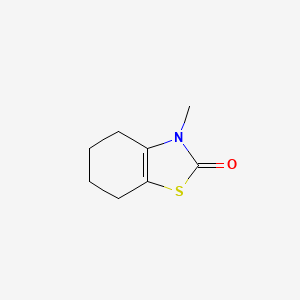
![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
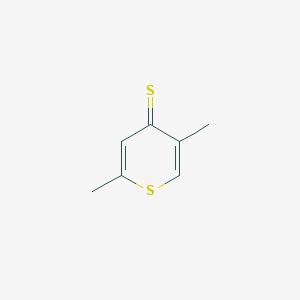
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
